molecular formula C4H6O2S B8376777 4-Mercapto-4,5-dihydro-2(3H)-furanone

4-Mercapto-4,5-dihydro-2(3H)-furanone

Cat. No.: B8376777
M. Wt: 118.16 g/mol
InChI Key: JVCXMTHBRFJGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Mercapto-4,5-dihydro-2(3H)-furanone is a sulfur-containing lactone characterized by a mercapto (-SH) group attached to the furanone ring. For instance, sulfur-containing lactones are often used in fragrance formulations due to their potent aromatic profiles .

Properties

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

IUPAC Name

4-sulfanyloxolan-2-one

InChI

InChI=1S/C4H6O2S/c5-4-1-3(7)2-6-4/h3,7H,1-2H2

InChI Key

JVCXMTHBRFJGTA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1=O)S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-Mercapto-4,5-dihydro-2(3H)-furanone and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes
4-Mercapto-4,5-dihydro-2(3H)-furanone C₄H₆O₂S* ~130.15* Mercapto (-SH) group Likely used in flavor/fragrance for sulfurous notes; potential pharmaceutical intermediate.
4,5-Dimethyl-4,5-dihydro-2(3H)-furanone C₆H₁₀O₂ 114.14 Two methyl groups Lactone used in polymer chemistry and flavor synthesis .
5-Isobutyl-3-methyl-4,5-dihydro-2(3H)-furanone C₉H₁₆O₂ 156.22 Two chiral centers, branched alkyl Key flavor component in coconut and whisky; synthesized via oxidation of terpenes .
3-Acetyl-4,5-dihydro-2(3H)-furanone C₆H₈O₃ 128.13 Acetyl group at C3 Pharmaceutical intermediate (e.g., α-asarone synthesis) .
3-Heptyl-5-methyl-4,5-dihydro-2(3H)-furanone C₁₂H₂₂O₂ 198.30 Long alkyl chain (heptyl) High boiling point (290°C); used in long-lasting fragrances .

Key Research Findings

  • Synthetic Routes: The 5-isobutyl-3-methyl analog is synthesized via oxidation of dihydrotagetone (a monoterpene ketone) followed by lactonization, yielding chiral centers critical for flavor quality . The mercapto variant may require thiol-specific reagents (e.g., thiourea derivatives) for synthesis.
  • Flavor and Fragrance: The 5-isobutyl-3-methyl compound mimics natural whisky lactones and coconut aldehyde (γ-nonalactone), enhancing food and beverage flavors . The 3-heptyl derivative (FEMA 3350) contributes to fruity and floral notes in perfumes, with higher molecular weight reducing volatility .
  • Physical Properties :
    • Longer alkyl chains (e.g., heptyl) increase boiling points and reduce volatility, making them suitable for long-lasting fragrances .
    • Methyl and acetyl substituents enhance solubility in polar solvents, influencing their use in pharmaceuticals .

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